molecular formula C42H28N2 B1510135 9-[3-[3-(3-carbazol-9-ylphenyl)phenyl]phenyl]carbazole CAS No. 1116499-73-0

9-[3-[3-(3-carbazol-9-ylphenyl)phenyl]phenyl]carbazole

Cat. No.: B1510135
CAS No.: 1116499-73-0
M. Wt: 560.7 g/mol
InChI Key: KBYUHVUTGQEAEK-UHFFFAOYSA-N
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Description

3,3’‘-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl is a compound that belongs to the class of carbazole derivatives. It is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The compound is characterized by the presence of two carbazole units attached to a terphenyl core, which imparts specific electronic and photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’‘-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl typically involves the following steps:

    Formation of the Terphenyl Core: The terphenyl core can be synthesized through a series of coupling reactions, such as Suzuki or Stille coupling, using appropriate aryl halides and boronic acids or stannanes.

    Attachment of Carbazole Units: The carbazole units are then introduced through a nucleophilic substitution reaction. This involves the reaction of the terphenyl core with carbazole derivatives under basic conditions, often using potassium carbonate as a base and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of 3,3’‘-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’‘-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the carbazole units, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Halogenated or nitrated carbazole derivatives.

Mechanism of Action

The mechanism by which 3,3’‘-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl exerts its effects is primarily related to its electronic structure. The compound’s carbazole units facilitate electron transport, while the terphenyl core provides structural stability. This combination allows for efficient charge transfer and luminescence, making it suitable for use in electronic and photonic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’‘-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl is unique due to its specific substitution pattern, which enhances its electron-transporting capabilities and thermal stability. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and photovoltaic devices .

Properties

IUPAC Name

9-[3-[3-(3-carbazol-9-ylphenyl)phenyl]phenyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28N2/c1-5-22-39-35(18-1)36-19-2-6-23-40(36)43(39)33-16-10-14-31(27-33)29-12-9-13-30(26-29)32-15-11-17-34(28-32)44-41-24-7-3-20-37(41)38-21-4-8-25-42(38)44/h1-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYUHVUTGQEAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CC=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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